rac Zearalenone-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

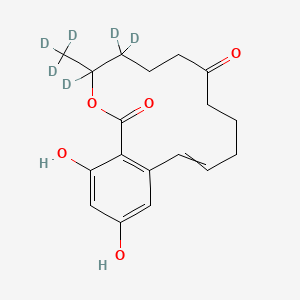

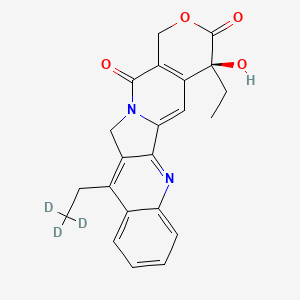

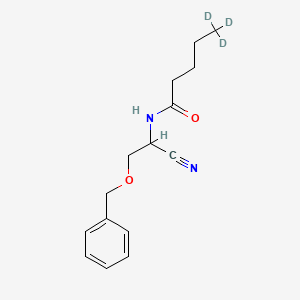

“rac Zearalenone-d6” is an estrogenic mycotoxin produced by Fusarium fungi, commonly found in grains . It belongs to a group of compounds known as resorcylic acid lactones .

Molecular Structure Analysis

The molecular formula of “rac Zearalenone-d6” is C18H16D6O5 . It’s a deuterium-labeled version of zearalenone .Physical And Chemical Properties Analysis

“rac Zearalenone-d6” has a molecular weight of 324.4 g/mol . It’s a weakly polar compound in the form of white crystals . Although it is insoluble in water, it dissolves well in various alkaline solutions such as benzene, acetonitrile, acetone, or alcohols .科学的研究の応用

Zearalenone (ZEA) exposure negatively impacts the reproductive function in mammals, acting as an environmental estrogen. It inhibits the meiotic progression of female germ cells, increases DNA double-strand breaks, and affects primordial follicle assembly in mice (Liu et al., 2017).

Radish extract (Raphanus sativus) has been shown to protect against oxidative stress induced by ZEA in Balb/c mice. The study found that radish extract improved the antioxidant status and protected liver and kidney histology from ZEA toxicity (Salah-Abbès et al., 2008).

Another study on ZEA-induced immunotoxicity in mice revealed that Tunisian radish extract could mitigate immune system disorders caused by ZEA exposure, indicating its protective role against ZEA's immunological impacts (Salah-Abbès et al., 2008).

Zearalenone's role in biosynthetic pathways was investigated, focusing on its macrocyclizing thioesterase enzymes. This study contributes to the understanding of the evolution and biochemical properties of ZEA and related compounds (Heberlig et al., 2014).

Zearalenone has been shown to influence cell cycle progression in estrogen receptor–positive human breast carcinoma cells, suggesting a potential role in breast cancer tumorigenesis. This highlights the need for further investigation into ZEA's impact on cancer development (Ahamed et al., 2001).

ZEA exposure impairs genomic stability in porcine follicular granulosa cells, inhibiting cell growth and inducing apoptosis. This study provides insights into the genotoxic effects of ZEA on ovarian somatic cells (Liu et al., 2018).

作用機序

Target of Action

Rac Zearalenone-d6, also known as 4,5,5-Trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione, is a deuterated compound of Zearalenone . The primary target of Zearalenone and its derivatives is the estrogen receptor . It exhibits distinct estrogenic and anabolic properties in several animal species .

Mode of Action

Zearalenone and its derivatives, including Rac Zearalenone-d6, act as agonists to the estrogen receptor . This means they bind to the receptor and activate it, mimicking the action of the body’s natural estrogens .

Biochemical Pathways

Zearalenone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications .

Pharmacokinetics

It’s known that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can improve the metabolic stability of a compound, potentially enhancing its bioavailability .

Result of Action

The activation of the estrogen receptor by Zearalenone and its derivatives can lead to various physiological effects, particularly on the reproductive system . It can cause precocious development of mammae and other estrogenic effects in young gilts .

Action Environment

The action of Rac Zearalenone-d6, like other mycotoxins, can be influenced by various environmental factors. It’s known that Zearalenone is heat stable and can withstand during storage, milling, cooking, and other processing steps .

Safety and Hazards

特性

IUPAC Name |

4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/i1D3,6D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-ZJAMSSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)